An In-depth Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-2'-methoxychalcone
An In-depth Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-2'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl-2'-methoxychalcone is a synthetic derivative of chalcone (B49325), a class of organic compounds belonging to the flavonoid family. This particular derivative has garnered significant interest in the scientific community, primarily for its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress, making its activators promising therapeutic agents for a variety of diseases. This technical guide provides a comprehensive overview of the synthesis and characterization of 2-trifluoromethyl-2'-methoxychalcone, intended to assist researchers in its preparation and analysis.
Synthesis of 2-Trifluoromethyl-2'-methoxychalcone
The synthesis of 2-trifluoromethyl-2'-methoxychalcone is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone. In this case, the precursors are 2-(trifluoromethyl)benzaldehyde (B1295035) and 2'-methoxyacetophenone (B1218423).
Synthesis Workflow
Caption: General workflow for the synthesis of 2-trifluoromethyl-2'-methoxychalcone.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-trifluoromethyl-2'-methoxychalcone based on established Claisen-Schmidt condensation procedures.
Materials:
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2-(Trifluoromethyl)benzaldehyde
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2'-Methoxyacetophenone
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Sodium Hydroxide (B78521) (NaOH)
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Ethanol (95%)
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Hydrochloric Acid (HCl, dilute)
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Distilled water
Procedure:
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Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-(trifluoromethyl)benzaldehyde and 2'-methoxyacetophenone in a suitable volume of 95% ethanol.
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Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-20 mol%).
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Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-trifluoromethyl-2'-methoxychalcone.
Characterization of 2-Trifluoromethyl-2'-methoxychalcone
The synthesized 2-trifluoromethyl-2'-methoxychalcone should be thoroughly characterized to confirm its identity and purity. The following tables summarize the key physicochemical and spectral data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₃F₃O₂ |
| Molecular Weight | 306.28 g/mol |
| CAS Number | 1309371-03-6 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in DMF (14 mg/ml), DMSO (5 mg/ml), and Ethanol (11 mg/ml).[4][5][6] |
| UV-Vis (λmax) | 219, 288 nm[4][5][6] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, the vinylic protons of the α,β-unsaturated system, and the methoxy (B1213986) group protons.
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The vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.
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The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
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The aromatic protons will appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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The spectrum will show distinct signals for each of the 17 carbon atoms in the molecule.
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The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 190 ppm.
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The carbons of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
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The methoxy carbon will appear around 55-60 ppm.
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The remaining aromatic and vinylic carbons will appear in the region of approximately 110-160 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy:
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The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone is expected around 1650-1670 cm⁻¹.
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Bands corresponding to C=C stretching of the aromatic rings and the vinylic group will be observed in the 1450-1600 cm⁻¹ region.
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The C-O stretching of the methoxy group will appear in the 1000-1300 cm⁻¹ region.
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Strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
MS (Mass Spectrometry):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 306.28).
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Fragmentation patterns characteristic of chalcones would be expected, including cleavage at the α,β-unsaturated ketone system.
Signaling Pathway Activation
As mentioned, 2-trifluoromethyl-2'-methoxychalcone is a potent activator of the Nrf2 signaling pathway. This pathway plays a crucial role in cellular protection against oxidative stress.
Caption: Simplified Nrf2 signaling pathway activation by 2-trifluoromethyl-2'-methoxychalcone.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds like 2-trifluoromethyl-2'-methoxychalcone can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a battery of antioxidant and detoxification enzymes.[1][2]
Conclusion
This technical guide has outlined the synthesis and characterization of 2-trifluoromethyl-2'-methoxychalcone. The Claisen-Schmidt condensation provides a reliable method for its preparation from commercially available precursors. Proper characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the final product. The potent Nrf2 activating properties of this chalcone derivative make it a valuable tool for research in oxidative stress-related diseases and a potential lead compound for drug development.
References
- 1. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. 2-Trifluoromethyl-2'-methoxychalcone | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
